REACTION_CXSMILES
|
C([C:9]1[C:13]([NH:14][C:15](=[O:28])[CH2:16][N:17]2[C:21](=O)[C:20]3=[CH:23][CH:24]=[CH:25][CH:26]=[C:19]3C2=O)=[CH:12][N:11](C)[CH:10]=1)(=O)C1C=CC=CC=1.NN.[CH3:32]O>>[CH3:32][C:10]1[NH:11][CH:12]=[C:13]2[C:9]=1[C:21]([C:20]1[CH:19]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[N:17][CH2:16][C:15](=[O:28])[NH:14]2
|
Name
|
3-Benzoyl-1-methyl-4-(phthalimidoacetamido)pyrrole
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CN(C=C1NC(CN1C(C=2C(C1=O)=CC=CC2)=O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
TEMPERATURE
|
Details
|
refluxing the residue with concentrated hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
The precipitate is crystallized from methanol
|
Type
|
CUSTOM
|
Details
|
decomposes at 400° C.
|
Name
|
|
Type
|
|
Smiles
|
CC=1NC=C2NC(CN=C(C21)C2=CC=CC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |